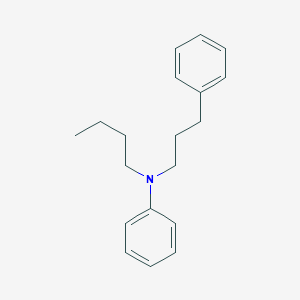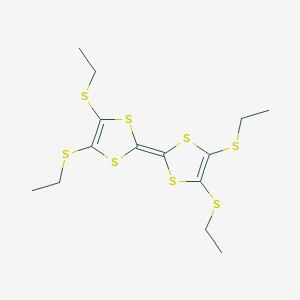
1-Chloro-3,4,4-trifluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,4,4-trifluorobut-3-en-2-one (CTFBO) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. CTFBO is a colorless liquid that is soluble in water and has a distinctive odor. It is also known by its chemical formula, C4H3ClF3O, and has been used in various applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Mécanisme D'action
The mechanism of action of 1-Chloro-3,4,4-trifluorobut-3-en-2-one is not well understood, but it is believed to act as a nucleophile and react with various organic compounds to form new chemical bonds. 1-Chloro-3,4,4-trifluorobut-3-en-2-one has been shown to react with a variety of nucleophiles, including amines, alcohols, and thiols, and has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Effets Biochimiques Et Physiologiques
1-Chloro-3,4,4-trifluorobut-3-en-2-one has not been extensively studied for its biochemical and physiological effects, but it has been shown to have some toxic effects on humans and animals. Exposure to 1-Chloro-3,4,4-trifluorobut-3-en-2-one can cause irritation to the eyes, skin, and respiratory tract, and can also cause nausea, vomiting, and other symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-3,4,4-trifluorobut-3-en-2-one has several advantages for use in laboratory experiments, including its high reactivity towards various organic compounds and its ability to react with a variety of nucleophiles. However, 1-Chloro-3,4,4-trifluorobut-3-en-2-one also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 1-Chloro-3,4,4-trifluorobut-3-en-2-one, including its use as a reagent in organic synthesis and its potential applications in medicinal chemistry and drug discovery. Further studies are needed to understand the mechanism of action of 1-Chloro-3,4,4-trifluorobut-3-en-2-one and its potential toxic effects on humans and animals. Additionally, new methods for synthesizing 1-Chloro-3,4,4-trifluorobut-3-en-2-one and its derivatives may be developed in the future, which could lead to new applications and discoveries.
Méthodes De Synthèse
1-Chloro-3,4,4-trifluorobut-3-en-2-one can be synthesized through a variety of methods, including the reaction of 3,4,4-trifluorobut-3-en-2-one with hydrogen chloride gas. The reaction is typically carried out in the presence of a catalyst, such as aluminum chloride, and can be performed under a variety of conditions, including at elevated temperatures and pressures.
Applications De Recherche Scientifique
1-Chloro-3,4,4-trifluorobut-3-en-2-one has been widely used in scientific research due to its unique chemical properties, including its ability to react with a variety of nucleophiles and its high reactivity towards various organic compounds. 1-Chloro-3,4,4-trifluorobut-3-en-2-one has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Propriétés
Numéro CAS |
110784-75-3 |
|---|---|
Nom du produit |
1-Chloro-3,4,4-trifluorobut-3-en-2-one |
Formule moléculaire |
C4H2ClF3O |
Poids moléculaire |
158.5 g/mol |
Nom IUPAC |
1-chloro-3,4,4-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C4H2ClF3O/c5-1-2(9)3(6)4(7)8/h1H2 |
Clé InChI |
RZUKGAJBMYJCDB-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=C(F)F)F)Cl |
SMILES canonique |
C(C(=O)C(=C(F)F)F)Cl |
Synonymes |
3-Buten-2-one, 1-chloro-3,4,4-trifluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



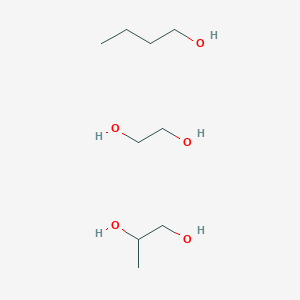
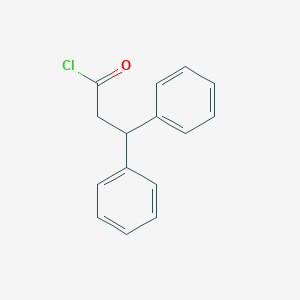
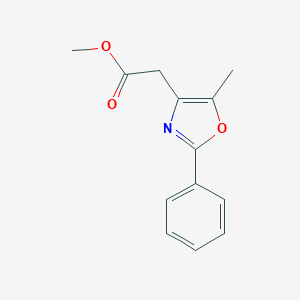
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
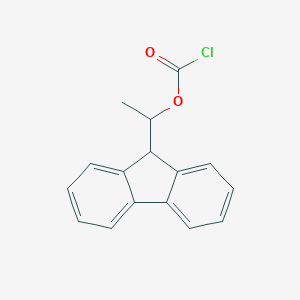
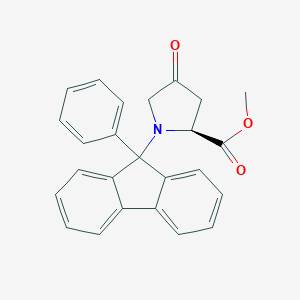
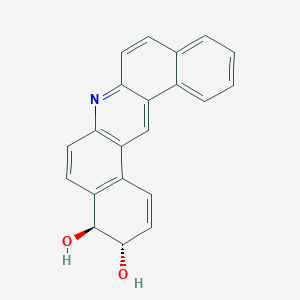
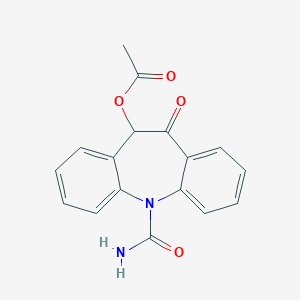
![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)
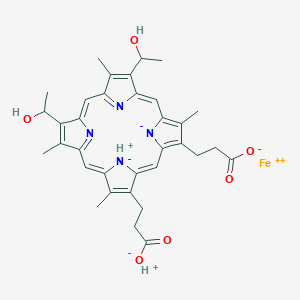
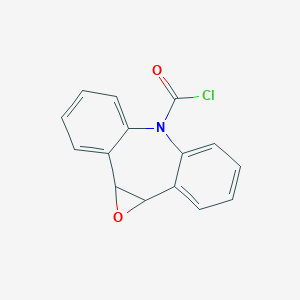
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
